
2-ethoxy-N-phenacylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethoxy-N-phenacylacetamide is an organic compound belonging to the class of acetamides It is characterized by the presence of an ethoxy group and a phenacyl group attached to the nitrogen atom of the acetamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-phenacylacetamide typically involves the reaction of ethyl acetate with phenacyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the ethoxy group replaces the chloride atom in phenacyl chloride, forming the desired product.
Industrial Production Methods
For industrial production, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-ethoxy-N-phenacylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-ethoxy-N-phenacylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new analgesic and anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-ethoxy-N-phenacylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N-phenylacetamide: Shares the acetamide structure but lacks the ethoxy and phenacyl groups.
Acetanilide: Similar to N-phenylacetamide but with different substituents.
Phenacetin: Contains an ethoxy group but differs in the overall structure.
Uniqueness
2-ethoxy-N-phenacylacetamide is unique due to the presence of both ethoxy and phenacyl groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C12H15NO3 |
|---|---|
Peso molecular |
221.25 g/mol |
Nombre IUPAC |
2-ethoxy-N-phenacylacetamide |
InChI |
InChI=1S/C12H15NO3/c1-2-16-9-12(15)13-8-11(14)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,13,15) |
Clave InChI |
CAWSRPGRBNKASH-UHFFFAOYSA-N |
SMILES canónico |
CCOCC(=O)NCC(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


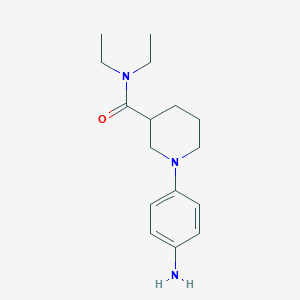
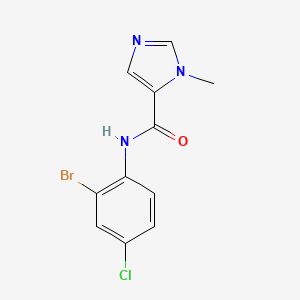

![N-[4-(4-aminofuro[2,3-d]pyrimidin-5-yl)phenyl]acetamide](/img/structure/B13878201.png)
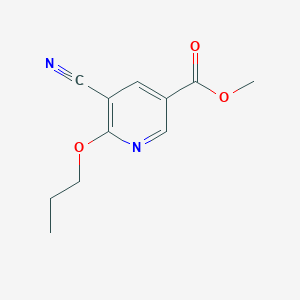
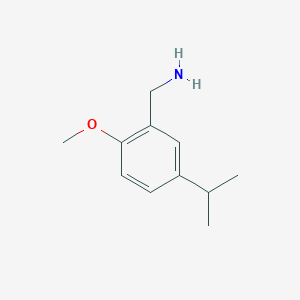
![4-(Cyclopropylamino)-2-(imidazo[1,2-a]pyridin-6-ylamino)pyrimidine-5-carboxamide](/img/structure/B13878234.png)
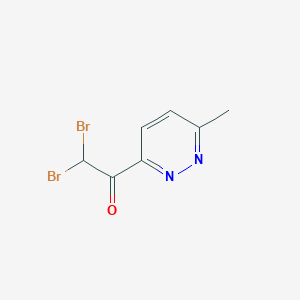
![Benzyl 2-(4-cyclobutylpiperazine-1-carbonyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13878239.png)

![2-(4-propan-2-yloxyphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13878247.png)
![2-[3-[3-(Azetidin-1-yl)pyrazin-2-yl]oxyazetidin-1-yl]quinoline](/img/structure/B13878249.png)


